

3,4-Difluorohydrocinnamic acid CAS number 161712-75-0

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Compound of Interest

Compound Name: 3,4-Difluorohydrocinnamic acid

Cat. No.: B071690

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An In-depth Technical Guide to **3,4-Difluorohydrocinnamic Acid** (CAS: 161712-75-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorohydrocinnamic acid, also known as 3-(3,4-difluorophenyl)propanoic acid, is a fluorinated aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and a propanoic acid side chain. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. These characteristics make fluorinated compounds like **3,4-Difluorohydrocinnamic acid** valuable building blocks in medicinal chemistry and drug discovery. While this specific compound is not as extensively studied as its unsaturated analog, trans-3,4-difluorocinnamic acid, its saturated side chain offers a different conformational flexibility that can be exploited in the design of novel therapeutic agents. This guide provides a comprehensive overview of the known properties of **3,4-Difluorohydrocinnamic acid**, a detailed experimental protocol for its synthesis, and a discussion of its potential applications based on the biological activities of structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of **3,4-Difluorohydrocinnamic acid** are summarized in the table below. This data is essential for its handling, storage, and application

in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	161712-75-0	[1]
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[1]
Molecular Weight	186.16 g/mol	[1]
IUPAC Name	3-(3,4-difluorophenyl)propanoic acid	[1]
Synonyms	3,4-Difluorohydrocinnamic acid	[1]
Boiling Point	277.7 °C at 760 mmHg	[1]
Density	1.312 g/cm ³	[1]
Canonical SMILES	<chem>C1=CC(=C(C=C1CCC(=O)O)F)F</chem>	[1]
InChI Key	UOZIYCHJMUNLIG-UHFFFAOYSA-N	[1]

Synthesis of 3,4-Difluorohydrocinnamic Acid

The most direct and common method for the synthesis of **3,4-Difluorohydrocinnamic acid** is the catalytic hydrogenation of its unsaturated precursor, trans-3,4-difluorocinnamic acid. This reaction selectively reduces the carbon-carbon double bond of the acrylic acid side chain without affecting the aromatic ring or the carboxylic acid functional group. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[2]

Experimental Protocol: Catalytic Hydrogenation of trans-3,4-Difluorocinnamic Acid

This protocol describes the reduction of the double bond in trans-3,4-difluorocinnamic acid to yield **3,4-difluorohydrocinnamic acid**. [3]

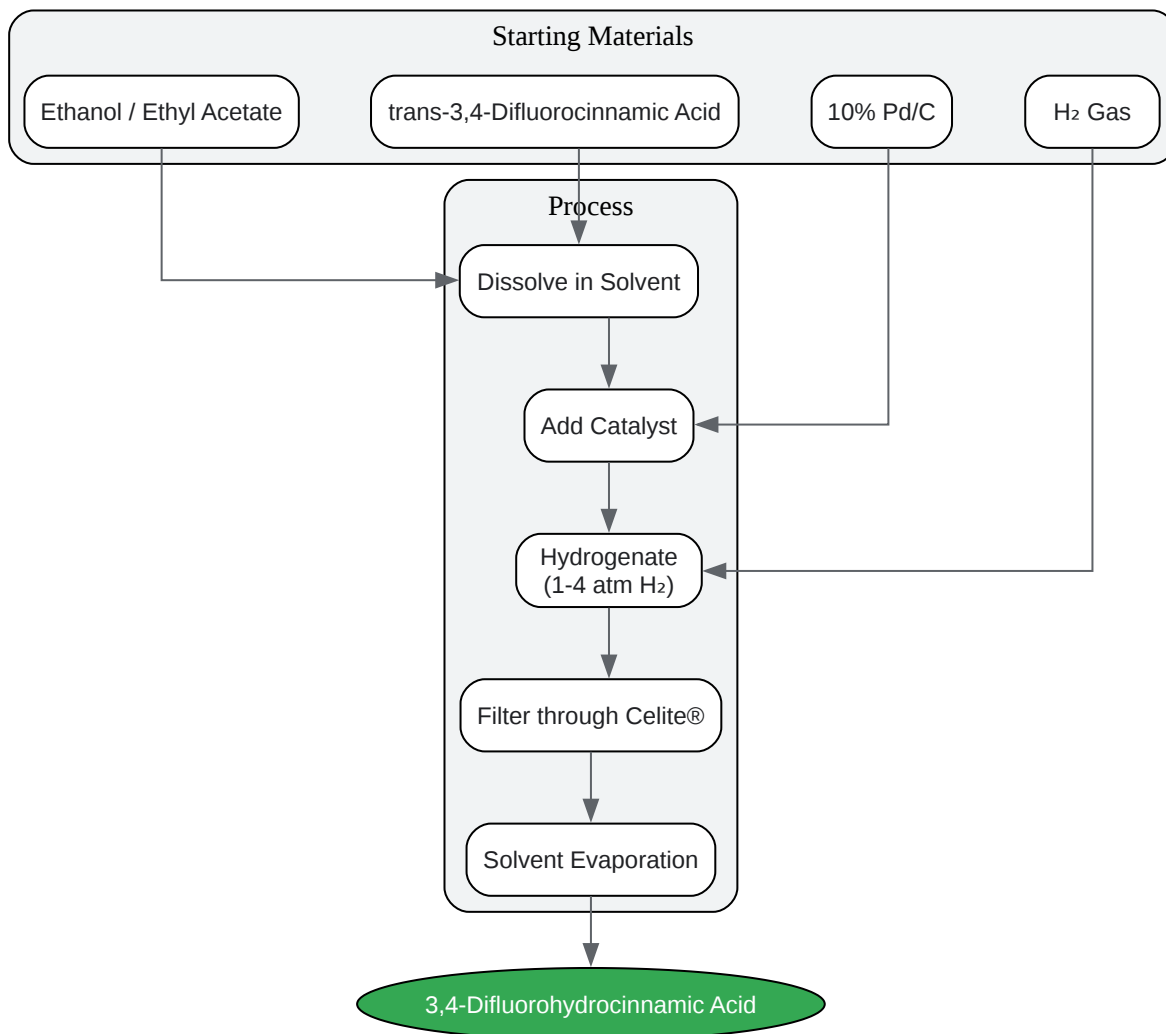
Materials:

- trans-3,4-Difluorocinnamic acid
- 10% Palladium on carbon (Pd/C) catalyst
- Ethanol or Ethyl acetate (reagent grade)
- Hydrogen gas (H₂)
- Hydrogenation flask or Parr shaker apparatus
- Celite®

Procedure:

- **Dissolution:** In a hydrogenation flask, dissolve trans-3,4-difluorocinnamic acid (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
- **Catalyst Addition:** Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight relative to the starting material).
- **Hydrogenation:** Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the vessel with hydrogen gas to replace the air. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and begin vigorous stirring or shaking.
- **Reaction Monitoring:** Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction can also be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material. The reaction is typically complete within 2-16 hours.
- **Filtration:** Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
- **Isolation:** Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **3,4-difluorohydrocinnamic acid**.

- Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system.



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Caption: Synthetic workflow for **3,4-Difluorohydrocinnamic acid**.

Potential Applications and Biological Activity

While direct experimental data on the biological activity of **3,4-Difluorohydrocinnamic acid** is limited, its structural features suggest several areas of potential application in drug development. The broader class of hydrocinnamic acids is known for a variety of pharmacological effects, and the introduction of fluorine can further modulate these properties.

- **Scaffold for Drug Discovery:** Hydrocinnamic acids and their derivatives are known to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[4][5] For instance, 3,4-dihydroxyhydrocinnamic acid exhibits strong antioxidant and anti-inflammatory properties.[6] The difluoro-substitution pattern on the phenyl ring of **3,4-Difluorohydrocinnamic acid** can enhance lipophilicity and metabolic stability, making it an attractive scaffold for developing new chemical entities with improved pharmacological profiles.
- **Precursor for Bioactive Molecules:** The unsaturated analog, trans-3,4-difluorocinnamic acid, is a known precursor for the synthesis of potent 5-HT₃ receptor antagonists and radiosensitizers for cancer therapy.[7] It is plausible that **3,4-Difluorohydrocinnamic acid** could be used to synthesize saturated analogs of these compounds. The increased conformational flexibility of the propanoic acid side chain compared to the rigid acrylic acid moiety could lead to different binding interactions and potentially novel pharmacological activities.
- **Modulation of Inflammatory Pathways:** Cinnamic acid derivatives have been reported to inhibit the NF-κB (Nuclear Factor-kappa B) signaling pathway, which is a key regulator of inflammation.[8] Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines. It is hypothesized that derivatives of **3,4-Difluorohydrocinnamic acid** could also modulate this or other inflammation-related pathways, such as the MAPK (Mitogen-Activated Protein Kinase) pathway.

Hypothetical Signaling Pathway Involvement

Based on the known anti-inflammatory properties of related cinnamic acids, a potential mechanism of action for a hypothetical bioactive derivative of **3,4-Difluorohydrocinnamic acid** could involve the inhibition of the NF-κB signaling cascade. This pathway is a central regulator of the immune response.

Caption: Hypothesized inhibition of the NF- κ B signaling pathway.

Conclusion

3,4-Difluorohydrocinnamic acid (CAS: 161712-75-0) is a fluorinated building block with significant potential in the field of drug discovery and development. While direct research on its biological activities is currently sparse, its physicochemical properties are well-defined, and its synthesis is straightforward via the catalytic hydrogenation of its cinnamic acid precursor. Based on the known pharmacology of the broader class of hydrocinnamic acids and the demonstrated utility of its unsaturated analog, it is reasonable to propose that **3,4-Difluorohydrocinnamic acid** could serve as a valuable scaffold for the creation of novel therapeutics, particularly in the areas of inflammatory diseases and oncology. Further investigation into the biological effects of this compound and its derivatives is warranted to fully explore its potential.

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